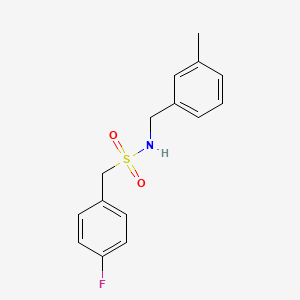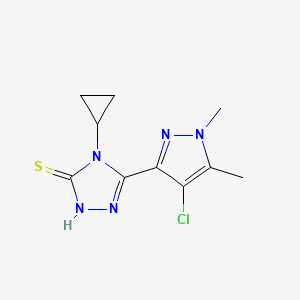![molecular formula C15H16N2O2 B4600057 N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4600057.png)
N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea
Descripción general
Descripción
N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea is used in polymer chemistry, particularly in the synthesis of water-soluble polymers. These polymers exhibit pH-responsive properties due to the incorporation of fluorescent labels such as naphthyl. These properties are important for understanding the behavior of amphiphilic macromolecules in various environments, as demonstrated by Hu et al. in their research on poly(sodium maleate-alt-ethyl vinyl ethers) (Hu, Richardson, Smith, & McCormick, 1997).
Material Science In material science, this compound is utilized in the development of organic electrode materials for lithium-ion batteries. Chen et al. reported on naphthalene-based polyimide derivatives fabricated for rechargeable lithium-ion batteries, highlighting the polymer's improved stability and capacity for electrochemical storage devices (Chen et al., 2017).
Supramolecular Chemistry In supramolecular chemistry, this compound contributes to the formation of robust nanocylinders in water, as shown by Choisnet et al. These nanocylinders are formed by self-assembly through cooperative hydrogen bonds, offering potential applications in nanotechnology and material science (Choisnet et al., 2019).
Sensory Applications this compound also finds applications in sensory technologies. For example, Cho et al. synthesized a naphthalene derivative containing a urea group for selective absorption and fluorescence with fluoride ions, demonstrating potential in anion sensing and environmental monitoring (Cho et al., 2003).
Photopolymerization In the field of photopolymerization, derivatives of this compound have been explored as photoinitiators under LED irradiation. Zhang et al. synthesized derivatives that effectively initiate free radical or cationic photopolymerization, opening doors for advanced applications in 3D printing and polymer manufacturing (Zhang et al., 2018).
Propiedades
IUPAC Name |
1-(2-ethenoxyethyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-11-10-16-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERDFHOWFFPGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furoyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4599980.png)


![4-[methyl(2-thienylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4599996.png)
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(2-thienylsulfonyl)-1H-pyrazole](/img/structure/B4600008.png)

![5-bromo-N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4600028.png)


![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4600045.png)
![N'-({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4600051.png)

![3-amino-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4600073.png)

